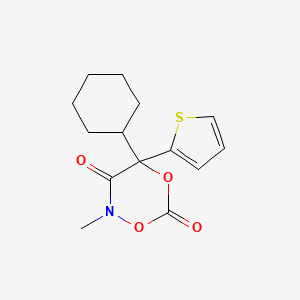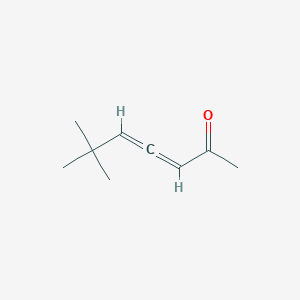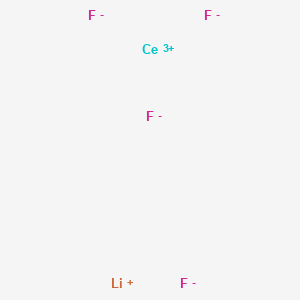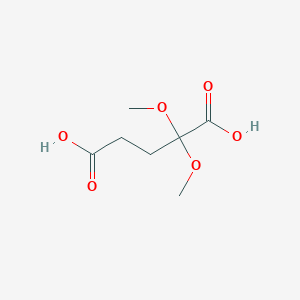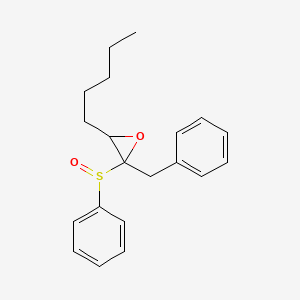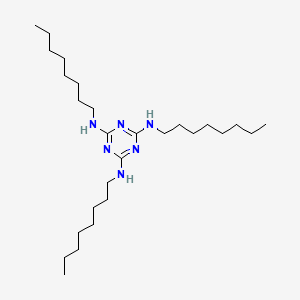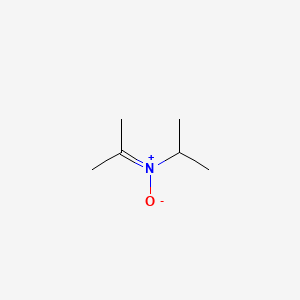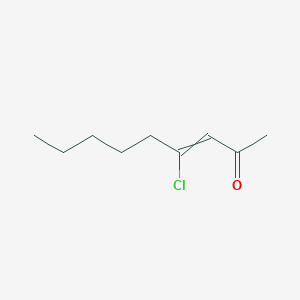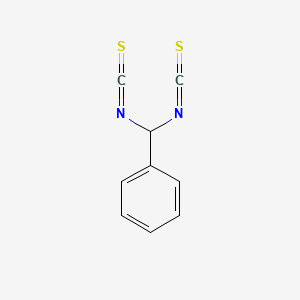
(Diisothiocyanatomethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Diisothiocyanatomethyl)benzene, also known as benzyl isothiocyanate, is an organic compound with the molecular formula C8H7NS. It is a derivative of benzene, where two isothiocyanate groups are attached to a methyl group. This compound is known for its distinctive mustard-like odor and is used in various chemical and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(Diisothiocyanatomethyl)benzene can be synthesized through several methods. One common approach involves the reaction of benzyl chloride with potassium thiocyanate in the presence of a suitable solvent like acetone. The reaction proceeds via nucleophilic substitution, where the chloride ion is replaced by the isothiocyanate group .
Another method involves the reaction of benzylamine with carbon disulfide and a base such as triethylamine, followed by oxidation with hydrogen peroxide. This method is advantageous as it avoids the use of toxic reagents and provides a high yield of the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized to ensure high yield and purity, often employing continuous flow reactors and automated systems to control reaction conditions precisely .
Análisis De Reacciones Químicas
Types of Reactions
(Diisothiocyanatomethyl)benzene undergoes various chemical reactions, including:
Reduction: Reduction of this compound can yield benzylamine, which is a valuable intermediate in organic synthesis.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as primary amines or alcohols in the presence of a base like sodium hydroxide are commonly employed.
Major Products Formed
Oxidation: Benzyl isocyanate
Reduction: Benzylamine
Substitution: Various substituted benzyl derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
(Diisothiocyanatomethyl)benzene has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (Diisothiocyanatomethyl)benzene involves its ability to react with nucleophiles, forming covalent bonds with amino acids in proteins. This reactivity is attributed to the electrophilic nature of the isothiocyanate group, which can form thiourea linkages with nucleophilic sites on proteins and enzymes . This interaction can inhibit the activity of certain enzymes, making it useful in medicinal chemistry .
Comparación Con Compuestos Similares
Similar Compounds
Phenyl isothiocyanate: Similar in structure but lacks the methyl group.
Benzyl isocyanate: Similar but contains an isocyanate group instead of isothiocyanate.
Toluene: Similar aromatic structure but lacks the isothiocyanate groups
Uniqueness
(Diisothiocyanatomethyl)benzene is unique due to the presence of two isothiocyanate groups, which enhance its reactivity and make it a versatile reagent in organic synthesis. Its ability to form stable thiourea linkages with proteins also distinguishes it from other similar compounds .
Propiedades
Número CAS |
92079-72-6 |
|---|---|
Fórmula molecular |
C9H6N2S2 |
Peso molecular |
206.3 g/mol |
Nombre IUPAC |
diisothiocyanatomethylbenzene |
InChI |
InChI=1S/C9H6N2S2/c12-6-10-9(11-7-13)8-4-2-1-3-5-8/h1-5,9H |
Clave InChI |
UXPZATVRMNDQRQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(N=C=S)N=C=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


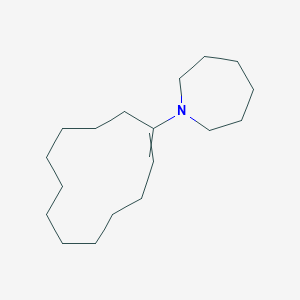
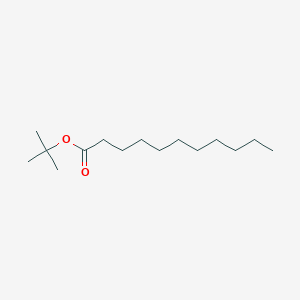
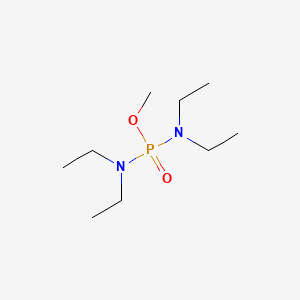
![2-[(2-Hydroxy-5-nitrophenyl)methylidene]butanal](/img/structure/B14354999.png)
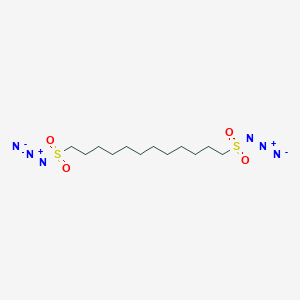
![N-Methyl-N-[4-(trimethylsilyl)buta-1,3-diyn-1-yl]aniline](/img/structure/B14355012.png)
